N-(2-Methyl-4H-1-benzopyran-4-ylidene)hydroxylamine
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Overview
Description
N-(2-Methyl-4H-1-benzopyran-4-ylidene)hydroxylamine is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-4H-1-benzopyran-4-ylidene)hydroxylamine typically involves the reaction of 2-methyl-4H-1-benzopyran-4-one with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-4H-1-benzopyran-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-(2-Methyl-4H-1-benzopyran-4-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2-Methyl-4H-1-benzopyran-4-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4H-1-benzopyran-4-one
- 2-Methyl-4H-chromen-4-one
- (2-Methyl-4H-chromen-4-ylidene)malononitrile
Uniqueness
N-(2-Methyl-4H-1-benzopyran-4-ylidene)hydroxylamine stands out due to its hydroxylamine group, which imparts unique chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group .
Properties
CAS No. |
61169-98-0 |
---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
N-(2-methylchromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H9NO2/c1-7-6-9(11-12)8-4-2-3-5-10(8)13-7/h2-6,12H,1H3 |
InChI Key |
SGCBMSNFKCNZLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO)C2=CC=CC=C2O1 |
Origin of Product |
United States |
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